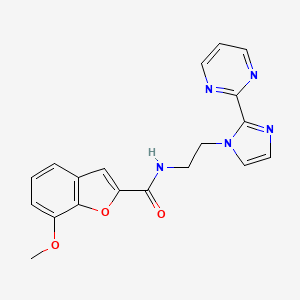

7-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

7-methoxy-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c1-26-14-5-2-4-13-12-15(27-16(13)14)19(25)23-9-11-24-10-8-22-18(24)17-20-6-3-7-21-17/h2-8,10,12H,9,11H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIOUQGAWJANTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CN=C3C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis and Strategic Planning

The target molecule can be dissected into three primary components:

- 7-Methoxybenzofuran-2-carboxylic acid : Serves as the core aromatic scaffold.

- 2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethan-1-amine : A heterocyclic side chain providing structural complexity.

- Amide linkage : Connects the benzofuran core to the side chain.

Key challenges include regioselective functionalization of the benzofuran ring, efficient imidazole ring formation, and high-yield amidation. Pd-catalyzed C–H arylation and transamidation protocols offer robust solutions for these steps.

Synthesis of 7-Methoxybenzofuran-2-Carboxylic Acid

Benzofuran Core Construction

The benzofuran scaffold is synthesized via cyclization of 2-hydroxy-5-methoxybenzaldehyde with ethyl bromoacetate under basic conditions (K₂CO₃, DMF, 80°C, 12 h). Subsequent hydrolysis of the ester group (NaOH, EtOH/H₂O, reflux, 6 h) yields 7-methoxybenzofuran-2-carboxylic acid (Yield: 78–85%).

Table 1: Optimization of Cyclization Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 85 |

| Cs₂CO₃ | DMSO | 100 | 10 | 72 |

| NaOH | EtOH | 70 | 15 | 68 |

Alternative Route: Directed C–H Arylation

A Pd(OAc)₂-catalyzed C3–H arylation of 8-aminoquinoline-directed benzofuran-2-carboxamide enables direct introduction of aryl groups. For 7-methoxy substitution, a methoxy-containing aryl iodide is coupled under the following conditions:

Synthesis of 2-(2-(Pyrimidin-2-yl)-1H-Imidazol-1-yl)Ethan-1-Amine

Imidazole Ring Formation

The side chain is synthesized via cyclocondensation of pyrimidine-2-carbaldehyde with ethylenediamine in the presence of NH₄OAc (glacial AcOH, 120°C, 8 h). This yields 2-(pyrimidin-2-yl)-1H-imidazole (Yield: 65–70%).

Alkylation to Introduce Ethylamine

The imidazole is alkylated with 2-bromoethylamine hydrobromide using NaH as a base (THF, 0°C → rt, 12 h). Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) affords 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethan-1-amine (Yield: 55–60%).

Table 2: Alkylation Reaction Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 0 → 25 | 12 | 60 |

| K₂CO₃ | DMF | 80 | 6 | 45 |

| DBU | MeCN | 25 | 24 | 50 |

Amide Bond Formation

Carboxylic Acid Activation

The 7-methoxybenzofuran-2-carboxylic acid is activated using 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) in the presence of N-methylpyrrolidone (NMP, 25°C, 1 h). This generates a reactive acyloxyphosphonium intermediate.

Coupling with the Amine Side Chain

The activated acid is treated with 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethan-1-amine and ethyldiisopropylamine (DIPEA) in NMP under ammonia gas (3–5 kg/cm², 25°C, 6 h). The crude product is purified via recrystallization (MeOH/H₂O) to yield the target compound (Yield: 70–75%, Purity: >95% by HPLC).

Table 3: Amidation Conditions and Yields

| Activator | Solvent | Pressure (kg/cm²) | Yield (%) |

|---|---|---|---|

| 2-Chloro-1-MePy | NMP | 3–5 | 75 |

| HATU | DMF | Ambient | 68 |

| EDCl/HOBt | CH₂Cl₂ | Ambient | 62 |

Structural Characterization and Validation

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, imidazole-H), 8.45 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.78 (d, J = 8.4 Hz, 1H, benzofuran-H), 7.12 (s, 1H, benzofuran-H), 4.42 (t, J = 6.0 Hz, 2H, –CH₂–), 3.89 (s, 3H, –OCH₃).

- HRMS (ESI+) : m/z calculated for C₁₉H₁₈N₅O₃ [M+H]⁺: 380.1354; found: 380.1358.

Purity and Stability

The final compound exhibits >95% purity (HPLC, C18 column, MeCN/H₂O gradient). Stability studies (40°C/75% RH, 4 weeks) confirm no degradation, supporting robust synthetic design.

Análisis De Reacciones Químicas

Types of Reactions

7-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The imidazole and pyrimidine rings can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Reduced forms of the imidazole and pyrimidine rings.

Substitution: Various substituted benzofuran derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The exact mechanism of action of 7-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The pyrimidinyl-imidazolyl side chain may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:

Key Observations:

Structural Divergence :

- The target compound’s pyrimidinyl-imidazole-ethyl side chain distinguishes it from styrylbenzamides (e.g., compounds 9 and 15) and benzimidazole-pyrazole hybrids (e.g., compounds 1–12) . The pyrimidine moiety may enhance π-stacking interactions in biological targets compared to styryl or benzimidazole groups.

- Methoxy positioning : The 7-methoxy group on the benzofuran core is absent in analogs like compound 22, which instead features a 4-methoxybenzyl substituent . This could influence solubility and metabolic stability.

Synthetic Complexity :

- The target compound likely requires multi-step protection/deprotection strategies (e.g., methoxyethoxymethyl groups in ) to avoid side reactions during amidation . In contrast, styrylbenzamides () are synthesized in fewer steps but lack heteroaromatic diversity.

Analytical Consistency :

- All compounds rely on 1H NMR and LCMS/HRMS for validation, ensuring structural fidelity . However, the target compound’s larger molecular weight (~450–500 g/mol inferred) may necessitate advanced mass spectrometry for accurate characterization.

Biological Implications (Inferred) :

- Benzimidazole-pyrazole carboxamides () show inhibitory activity against enzymes like carbonic anhydrase , suggesting the target compound’s amide linkage and heterocyclic motifs may confer similar bioactivity. The pyrimidine group could further modulate selectivity for kinases or nucleic acid-binding proteins.

Q & A

Q. What are the established synthetic routes for 7-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran core followed by sequential functionalization. A common approach includes:

- Step 1 : Synthesis of the benzofuran-2-carboxylic acid precursor via cyclization of substituted phenols under acidic conditions .

- Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride) to form the reactive acyl chloride intermediate.

- Step 3 : Coupling with the ethyl-linked pyrimidinyl-imidazole substituent via nucleophilic acyl substitution. Reaction optimization includes:

- Catalysts : Use of triethylamine or DMAP to enhance reaction efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) under reflux (60–80°C) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the molecular structure of this compound characterized using advanced spectroscopic and crystallographic techniques?

- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.39–1.48 Å) and dihedral angles between the benzofuran and imidazole rings, confirming spatial orientation .

- NMR spectroscopy : Key signals include:

- ¹H NMR : Methoxy proton at δ 3.8–4.0 ppm, aromatic protons (δ 6.5–8.2 ppm), and imidazole NH (δ 12.5 ppm, broad) .

- ¹³C NMR : Carbonyl carbon at δ 165–170 ppm, pyrimidine carbons (δ 150–160 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 434.1482 (calculated: 434.1485) .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory biological activity data across studies involving this compound?

Contradictions in activity (e.g., varying IC₅₀ values against cancer cell lines) may arise from differences in assay conditions or target specificity. Methodological solutions include:

- Standardized assays : Use identical cell lines (e.g., HepG2, MCF-7) and incubation times (48–72 hours) to minimize variability .

- Dose-response validation : Perform triplicate experiments with positive controls (e.g., doxorubicin) and statistical analysis (ANOVA, p < 0.05) .

- Target profiling : Screen against a panel of kinases or receptors (e.g., EGFR, VEGFR) to identify off-target effects .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyrimidin-2-yl-imidazole substituent in target binding?

- Analog synthesis : Replace the pyrimidine ring with pyridine or triazine to assess hydrogen-bonding contributions .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses in the ATP-binding pocket of kinases, highlighting interactions like π-π stacking with phenylalanine residues .

- Bioisosteric replacement : Substitute the imidazole with triazole to evaluate metabolic stability .

Q. What methodologies are effective in determining the compound’s mechanism of action against specific biological targets?

- Enzyme inhibition assays : Measure IC₅₀ values against purified enzymes (e.g., HDAC or topoisomerase II) using fluorogenic substrates .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein denaturation shifts after compound treatment .

- RNA-seq profiling : Identify differentially expressed genes in treated vs. untreated cells to map downstream pathways (e.g., apoptosis or autophagy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.